molecular formula C18H18ClNO5 B2778597 N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-5-chloro-2-methoxybenzamide CAS No. 1421456-21-4

N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-5-chloro-2-methoxybenzamide

Cat. No.: B2778597
CAS No.: 1421456-21-4
M. Wt: 363.79
InChI Key: KIUWZBZITQCPMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-5-chloro-2-methoxybenzamide is a complex organic compound that features a benzodioxole moiety, a hydroxypropyl group, and a chloromethoxybenzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-5-chloro-2-methoxybenzamide typically involves multi-step organic reactionsThe final step involves the formation of the benzamide structure by reacting the intermediate with 5-chloro-2-methoxybenzoic acid under appropriate conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-5-chloro-2-methoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropyl group can yield a ketone, while substitution of the chlorine atom can result in various substituted benzamides .

Scientific Research Applications

N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-5-chloro-2-methoxybenzamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    N-(benzo[d][1,3]dioxol-5-ylmethylene)-4-methoxybenzohydrazide: Similar structure with a methoxybenzohydrazide moiety.

    5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amine: Contains a benzodioxole and thiazole structure.

    1-(benzo[d][1,3]dioxol-5-yl)methyl-2-(benzo[d][1,3]dioxol-6-yl)methyl diselane: Features a diselane linkage with benzodioxole groups

Uniqueness

N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-5-chloro-2-methoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[3-(1,3-benzodioxol-5-yl)-3-hydroxypropyl]-5-chloro-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNO5/c1-23-15-5-3-12(19)9-13(15)18(22)20-7-6-14(21)11-2-4-16-17(8-11)25-10-24-16/h2-5,8-9,14,21H,6-7,10H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIUWZBZITQCPMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NCCC(C2=CC3=C(C=C2)OCO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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